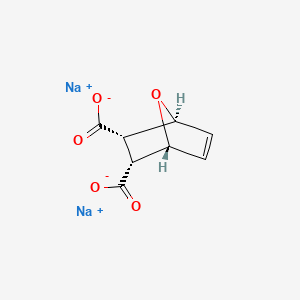
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Übersicht
Beschreibung
This compound is a derivative of norbornene, which is a bicyclic organic compound and a member of the class of norbornenes . Norbornene derivatives are often used in polymerization reactions .
Synthesis Analysis
Norbornene derivatives can be synthesized and polymerized using ring-opening metathesis polymerization (ROMP) . This is a type of olefin metathesis reaction which opens a ring system and forms a polymer .Molecular Structure Analysis
The molecular structure of norbornene derivatives is characterized by a bicyclic system . The specific stereochemistry of the compound can influence its properties and reactivity .Chemical Reactions Analysis
In the case of norbornene derivatives, they can undergo a variety of reactions, including polymerization . The type of reaction and the conditions used can greatly influence the properties of the resulting polymer .Physical And Chemical Properties Analysis
The physical and chemical properties of norbornene derivatives can vary widely depending on the specific compound and its stereochemistry . For example, the glass transition temperature of the resulting polymer can be influenced by the stereochemistry of the monomer .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through various methods, including Fisher esterification and ring-opening metathesis polymerization (ROMP), showcasing its versatility in chemical synthesis. Fisher esterification, for example, was used to prepare Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate, illustrating the adaptability of this compound's synthesis pathway (Vera et al., 2007).
Characterization Methods : Advanced characterization techniques, such as FT-IR, 1H- and 13C-NMR, TGA-DSC, and single crystal X-ray diffraction, have been utilized to elucidate the structural and thermal properties of synthesized compounds. This extensive characterization helps in understanding the material properties and potential applications (Vera et al., 2007).
Material Science and Polymer Chemistry
Polymer Synthesis : The compound and its derivatives serve as monomers in the synthesis of polymers through ROMP, highlighting its significance in the field of polymer chemistry. These polymers exhibit unique properties, such as increased impact strength and crystallization behavior, which are crucial for various applications in materials science (Kwasek & Bogdał, 2014).
Nucleation Agents : Derivatives of the compound have been explored as nucleating agents in isotactic polypropylene, improving the material's mechanical properties. This application demonstrates the compound's potential in modifying and enhancing the properties of polymeric materials for better performance and durability (Pan et al., 2018).
Advanced Organic Synthesis
Ring-Closing Metathesis (RCM) : The compound's framework has been utilized in the synthesis of natural product-like compounds through advanced synthetic routes, such as RCM, showcasing its utility in constructing complex molecular architectures. This application is vital for synthesizing bioactive compounds and pharmaceuticals (Sonaglia et al., 2012).
Functional Group Isomerization : Research has also delved into the isomerization of pendant functional groups in polymers derived from the compound, demonstrating its role in the study of stereochemical transformations within polymer chains. This research contributes to the understanding of polymer behavior and stability under various conditions (Feast et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;(1R,2R,3S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5+,6-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHKGBGEZJYZAY-RCEHDPCYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66330-88-9 (Parent) | |
| Record name | Aquathol disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6041189 | |
| Record name | Aquathol disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | |
CAS RN |
6385-60-0 | |
| Record name | Aquathol disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aquathol disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium (endo,endo)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 7-OXABICYCLO(2.2.1)HEPT-5-ENE-2,3-DICARBOXYLATE, (ENDO,ENDO)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SG2WQT857 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)

![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)

![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)



